1-(p-Chlorophenyl)silatrane

Description

Historical Development of Silatrane (B128906) Chemistry

The journey into silatrane chemistry began in the early 1960s, with the first documentation of these compounds appearing in patent applications and scientific communications. The synthesis was initially unexpected, as the reaction between organyltriethoxysilanes and tris-(2-hydroxyethyl)amine would typically be predicted to form polymers rather than discrete molecular compounds. This discovery paved the way for extensive research into this new class of organosilicon compounds.

A pivotal moment in the history of silatranes came in 1963 when Mikhail G. Voronkov, a prominent scientist in the field, demonstrated that silatranes possess significant and varied biochemical, physiological, and pharmacological activities, a stark contrast to the biologically inert nature of most silanes, siloxanes, and silicones. nih.gov This discovery was considered sensational and firmly established silatranes as compounds of exceptional biological interest. nih.gov Voronkov is also credited with coining the term "silatranes" for these pentacoordinate organosilicon ethers of hydroxyalkylamines. nih.gov His foundational work spurred decades of intensive research across the globe, with significant contributions from research groups led by Corriu, Frye, Hencsei, Lukevics, and Verkade. These studies have focused on the structure, reactivity, and wide-ranging biological effects of silatranes. nih.gov

Position and Significance of 1-(p-Chlorophenyl)silatrane within Organosilicon Compound Research

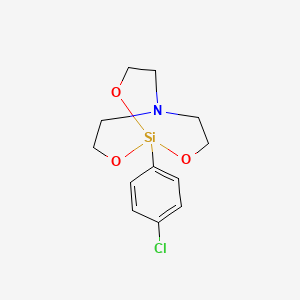

1-(p-Chlorophenyl)silatrane, also known as 1-(4-Chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, holds a unique position within the broader field of organosilicon chemistry. vulcanchem.com It belongs to the silatrane class of compounds, which are characterized by a distinctive cage-like molecular structure with a pentacoordinate silicon atom. vulcanchem.com The presence of the p-chlorophenyl group attached to the silicon atom is a key feature that influences its chemical reactivity and biological activity. vulcanchem.com

This particular silatrane derivative was developed by M&T Chemicals as a potent single-dose rodenticide. vulcanchem.comwikipedia.org Although it demonstrated high acute toxicity in laboratory settings, it was never commercially registered for widespread use beyond experimental applications due to safety concerns and issues with effectiveness in field trials, such as "poison shyness" where rodents would avoid the bait after a sub-lethal dose. vulcanchem.comwikipedia.org Despite its limited practical application as a rodenticide, 1-(p-chlorophenyl)silatrane remains an important compound for research, particularly in neurotoxicology and fundamental organosilicon chemistry. vulcanchem.com Its potent action as a GABA receptor antagonist provides valuable insights into neurological processes. vulcanchem.comwikipedia.org

Overview of Principal Academic Research Domains and Methodologies

The study of 1-(p-chlorophenyl)silatrane and other silatranes encompasses several key academic research domains and utilizes a variety of sophisticated methodologies.

Key Research Domains:

Organosilicon Chemistry: Research focuses on the synthesis, structure, and reactivity of these hypervalent silicon compounds. vulcanchem.comrsc.org The unique transannular dative bond between the nitrogen and silicon atoms is a central point of interest. researchgate.netwikipedia.org

Neurotoxicology: The potent neurotoxic effects of 1-(p-chlorophenyl)silatrane, stemming from its function as a GABA receptor antagonist, make it a subject of study for understanding neurotoxic mechanisms. vulcanchem.comwikipedia.org

Medicinal and Biological Chemistry: While 1-(p-chlorophenyl)silatrane itself is highly toxic, the broader class of silatranes has been investigated for a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. rsc.org

Materials Science: Silatranes are explored for their potential in developing new materials, including polymers and adhesion promoters, due to their unique structural and chemical properties. rsc.org

Principal Research Methodologies:

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are routinely used for the identification and characterization of silatranes. vulcanchem.comresearchgate.net

Crystallography: Single-crystal X-ray diffraction analysis is crucial for elucidating the precise three-dimensional molecular structure of silatranes, including the critical Si-N bond length. rsc.orgresearchgate.net

Computational Chemistry: Theoretical studies, including Density Functional Theory (DFT) calculations, are employed to understand the electronic structure, bonding, and reactivity of these molecules. researchgate.netnih.gov

Biological Assays: In vitro and in vivo studies are conducted to evaluate the biological activity of silatranes, including their toxicity and potential therapeutic effects. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3Si/c13-11-1-3-12(4-2-11)18-15-8-5-14(6-9-16-18)7-10-17-18/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFVTMCLFHXPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[Si]2(OCCN1CCO2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041215 | |

| Record name | 1-(4-Chlorophenyl)silatrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29025-67-0 | |

| Record name | 1-(4-Chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29025-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)silatrane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029025670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-Chlorophenyl)silatrane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)silatrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-p-Chlorophenylsilatrane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92E5GUJ2UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Chemistry

General Synthetic Strategies for Silatrane (B128906) Scaffolds

Silatranes are a specific subclass of organosilicon compounds featuring a pentacoordinate silicon atom with a transannular dative bond between the silicon and nitrogen atoms (Si←N). nih.govlookchem.com This structure is typically a tricycle with C3v symmetry. nih.gov The synthesis of the foundational silatrane scaffold can be achieved through several key methodologies.

The most historically significant and widely employed method for constructing the silatrane framework is the transesterification reaction between an organotrialkoxysilane and triethanolamine (B1662121) (TEOA) or its derivatives. lookchem.comresearchgate.net This reaction involves the alcoholysis of the trialkoxysilane by the three hydroxyl groups of triethanolamine, leading to the exclusive formation of the crystalline, monomeric silatrane product in excellent yields. acs.org

The general scheme for this reaction can be represented as: R-Si(OR')₃ + N(CH₂CH₂OH)₃ → R-Si(OCH₂CH₂)₃N + 3 R'OH

This process is often catalyzed by a base, such as potassium hydroxide (B78521) (KOH), and may require heating in high-boiling-point solvents to facilitate the reaction and remove the alcohol byproduct (R'OH) azeotropically. acs.org The stability of the silatrane cage, once formed, is notable; it does not readily undergo nucleophilic substitution, and hydrolysis occurs very slowly at neutral pH due to a strong chelating effect. nih.govacs.org

Recent advancements have focused on developing more efficient and milder synthetic conditions, leading to the exploration of organocatalytic methods. Amidine derivatives have been identified as highly efficient catalysts for the conversion of trialkoxysilanes into silatranes. acs.orgresearchgate.net Studies have shown a correlation between the catalytic activity of these organic bases and their pKBH+ values. acs.orgresearchgate.net

Among the tested catalysts, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have proven particularly effective. researchgate.net DBU, for instance, can catalyze the reaction to quantitative yields under neat (solvent-free) conditions at room temperature. acs.org The use of a simple and relatively inexpensive organocatalyst like DBU represents a significant improvement over methods requiring strong inorganic bases or high temperatures. acs.org

A screening of various organic bases demonstrated the superior efficacy of amidine-type catalysts in a model reaction.

| Catalyst | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| None | 24 | 0 | acs.org |

| Triethylamine (TEA) | 24 | 0 | acs.org |

| 4-(Dimethylamino)pyridine (DMAP) | 24 | 0 | acs.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 0.5 | 99 | acs.org |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | <0.1 | 99 | researchgate.net |

The proposed mechanism for this organocatalyzed process involves a sequence of acid-base interactions between the catalyst and the substrates, which enables a high reaction rate and excellent selectivity without the need to remove the alcohol byproduct under vacuum. acs.orgresearchgate.net

A major focus of modern synthetic chemistry is the development of "green" methodologies, and silatrane synthesis is no exception. Organocatalytic approaches have paved the way for efficient, solvent-free protocols that can be conducted under mild conditions. acs.orgresearchgate.netorganic-chemistry.org These methods fulfill many criteria of green chemistry, offering simplicity and high efficiency. organic-chemistry.org

By conducting the reaction neat (without solvent) and using a soluble organocatalyst like DBU, many of the drawbacks associated with traditional methods are overcome. acs.org For example, the use of inorganic salt catalysts often necessitates complex separation procedures to prevent product decomposition over time. acs.org In the solvent-free organocatalytic protocol, the product often precipitates as a pure crystalline solid directly from the reaction mixture. acs.org The excess silane (B1218182) starting material and the catalyst can then be easily washed away with a non-polar solvent like hexane (B92381), simplifying the isolation process and allowing for the potential recycling of the catalyst and unreacted starting materials. acs.org

Organocatalytic Approaches for Silatrane Synthesis

Specific Synthetic Routes to 1-(p-Chlorophenyl)silatrane

The synthesis of 1-(p-Chlorophenyl)silatrane is achieved through the archetypal transesterification reaction. The specific precursors for this compound are (p-chlorophenyl)triethoxysilane and triethanolamine. The reaction follows the general strategy outlined previously, where the three ethoxy groups on the silicon atom are displaced by the hydroxyl groups of triethanolamine to form the stable, caged silatrane structure.

Derivatization and Functionalization Strategies for the p-Chlorophenyl Moiety

While the silatrane cage is generally stable and resistant to substitution, the p-chlorophenyl group attached to the silicon atom offers a site for further chemical modification. nih.govacs.org Such derivatization is valuable for tuning the compound's properties or for creating more complex molecular architectures. A key strategy for modifying this aryl group is through palladium-catalyzed cross-coupling reactions.

Aryl silatranes have been shown to be effective coupling partners in Hiyama-type cross-coupling reactions. acs.orgresearchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the substitution of the chlorine atom or the coupling of the entire aryl silatrane moiety with other organic fragments.

Specifically, the palladium-catalyzed cross-coupling of arylsilatranes with various aryl chlorides, bromides, iodides, and triflates can produce unsymmetrical biaryl derivatives in good yields. acs.orgresearchgate.net The reaction typically requires a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), as an activator for the silicon center to facilitate smooth transmetalation to the palladium catalyst. acs.orgresearchgate.net Common catalytic systems include palladium(II) acetate (B1210297) combined with specialized phosphine (B1218219) ligands like XPhos. researchgate.net This methodology provides a direct route to functionalize the p-chlorophenyl ring, for instance, by replacing the chlorine with other aryl groups.

Purification and Isolation Techniques for Silatrane Compounds

The purification and isolation of silatrane compounds are critical steps in their synthesis, with the chosen method depending on the reaction conditions and the physical properties of the specific silatrane derivative.

Commonly used techniques include:

Recrystallization : This is a frequently used method, especially when the silatrane product is a solid. acs.org Solvents such as a chloroform/hexane mixture or dichloromethane/propane have been successfully employed. researchmap.jpvulcanchem.com

Washing/Precipitation : In efficient, solvent-free syntheses, the silatrane product often precipitates from the reaction mixture. A simple wash with a non-polar solvent like hexane is sufficient to remove the more soluble catalyst and unreacted starting materials, yielding a spectroscopically pure product without further purification. acs.org

Column Chromatography : For non-crystalline products (often viscous oils or amorphous solids) or when reaction mixtures are complex, flash column chromatography is an effective purification method. nottingham.ac.uk

Vacuum Techniques : For certain syntheses, particularly those run at high temperatures in solvents, removal of the solvent under vacuum is a necessary first step before further purification. acs.org

The choice of purification strategy is crucial, as residual catalysts or byproducts can lead to the decomposition of the silatrane cage over time. acs.org

Molecular Structure and Bonding Elucidation

Investigation of the Intramolecular Transannular N→Si Coordinate Bond

A paramount feature of the silatrane (B128906) structure is the intramolecular dative bond between the nitrogen and silicon atoms (N→Si). researchgate.netresearchgate.net This transannular coordinate bond is a consequence of the spatial proximity of the nitrogen lone pair and the vacant d-orbitals of the silicon atom, facilitated by the cage structure. researchgate.net The existence and strength of this bond are central to the unique chemical behavior of silatranes. researchgate.net Quantum chemical calculations have been employed to understand the nature of this interaction, suggesting it is a key element influencing the molecule's reactivity and physical properties. researchgate.net

The length of the N→Si bond is a critical parameter that reflects the strength of the transannular interaction. X-ray diffraction studies have been instrumental in determining this bond length in various silatrane derivatives. nih.govresearchgate.net In most crystallographically characterized silatranes, the N→Si bond lengths typically range from 1.97 to 2.24 Å. researchgate.net This distance is significantly shorter than the sum of the van der Waals radii of nitrogen and silicon (~3.5 Å) but longer than a typical covalent N-Si bond (1.7–1.8 Å), indicating a dative bond character. researchgate.net For instance, in 1-fluorosilatrane, the gas-phase experimental N→Si bond distance is 2.324 Å. koreascience.kr Computational studies have shown that the calculated N→Si distance can vary depending on the theoretical method used, with MP2 methods often providing results in good agreement with experimental data. koreascience.kr

The nature of the axial substituent attached to the silicon atom has a profound effect on the strength of the N→Si interaction and, consequently, on the N→Si bond length. researchgate.netresearchgate.netnih.gov Electronegative substituents on the silicon atom tend to increase the Lewis acidity of the silicon, leading to a stronger N→Si bond and a shorter bond length. researchgate.net Conversely, electron-donating groups decrease the interaction strength, resulting in a longer N→Si bond. researchgate.net For example, the introduction of an iodine atom in the axial position of a silatrane has been shown to slightly decrease the length of the Si←N bond. researchgate.net The p-chlorophenyl group in 1-(p-Chlorophenyl)silatrane, with its moderate electron-withdrawing nature, influences the electronic environment of the silicon atom and thus modulates the strength of the transannular bond. vulcanchem.com

Solid-State Structural Characterization

The three-dimensional arrangement of 1-(p-Chlorophenyl)silatrane molecules in the solid state provides further insights into its properties. X-ray diffraction is the primary technique used for this characterization.

Solid-State Structural Characterization

X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction analysis provides precise information about the molecular geometry, including bond lengths, bond angles, and torsion angles. wfu.eduuni-regensburg.de For silatranes, this technique has been crucial in confirming the pentacoordinate nature of the silicon atom and in accurately measuring the N→Si dative bond distance. researchgate.netacs.org The crystal structure of a silatrane derivative reveals a distorted trigonal bipyramidal geometry around the silicon atom, with the nitrogen and the axial substituent occupying the apical positions. wfu.edu

The table below presents hypothetical crystallographic data for 1-(p-Chlorophenyl)silatrane based on typical values for similar compounds.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.5 |

| b (Å) | 11.2 |

| c (Å) | 12.8 |

| β (°) | 98.5 |

| Volume (ų) | 1489 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.28 |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopybenchchem.comsci-hub.se

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of silatrane compounds, including 1-(p-Chlorophenyl)silatrane. vulcanchem.com It provides critical insights into the molecule's three-dimensional structure and the distinctive electronic environment created by the transannular dative bond between the nitrogen and silicon atoms. Analyses using ¹H, ¹³C, and ²⁹Si nuclei are routinely employed to confirm the structure. acs.org

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus, allowing for detailed structural assignments. For 1-(p-Chlorophenyl)silatrane, the signals can be correlated to specific protons, carbons, and the central silicon atom.

¹H NMR : The proton NMR spectrum is characterized by signals corresponding to the protons of the p-chlorophenyl ring and the atrane cage. The aromatic protons of the p-chlorophenyl group typically appear as multiplets in the downfield region (approx. 7.0-8.0 ppm). The protons of the silatrane's bicyclic cage structure typically present as two distinct triplets corresponding to the methylene (B1212753) groups adjacent to the oxygen (OCH₂) and nitrogen (NCH₂) atoms, generally found at approximately 3.7 ppm and 2.7 ppm, respectively. sci-hub.se

¹³C NMR : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The p-chlorophenyl group gives rise to signals in the aromatic region, while the atrane cage shows two characteristic signals for the OCH₂ and NCH₂ carbons. In similar silatrane structures, these aliphatic carbons resonate at approximately 57.7 ppm (OCH₂) and 51.0 ppm (NCH₂). sci-hub.se

²⁹Si NMR : ²⁹Si NMR is particularly diagnostic for silatranes. The pentacoordinate nature of the silicon atom, resulting from the intramolecular N→Si dative bond, causes a significant upfield shift of the ²⁹Si resonance compared to tetracoordinate silanes. For silatranes, these chemical shifts typically fall within a narrow range of -66 to -90 ppm, confirming the presence of the atrane structure. sci-hub.se

Table 1: Predicted NMR Chemical Shift Correlations for 1-(p-Chlorophenyl)silatrane Based on Analogous Compounds

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Reference |

| ¹H | Aromatic (C₆H₄) | ~7.0 - 8.0 | sci-hub.se |

| OCH₂ (Atrane Cage) | ~3.7 | sci-hub.se | |

| NCH₂ (Atrane Cage) | ~2.7 | sci-hub.se | |

| ¹³C | Aromatic (C₆H₄) | ~115 - 130 | sci-hub.se |

| OCH₂ (Atrane Cage) | ~57.7 | sci-hub.se | |

| NCH₂ (Atrane Cage) | ~51.0 | sci-hub.se | |

| ²⁹Si | N→Si (Atrane Core) | ~ -66 to -90 | sci-hub.se |

Note: The table is generated based on data from similar silatrane structures and represents expected values.

When the silatrane cage is substituted, as with methyl groups on the triethanolamine (B1662121) backbone, chiral centers are created. researchgate.net This can lead to the formation of multiple diastereomers. NMR spectroscopy is a powerful tool for identifying and distinguishing between these stereoisomers. researchgate.netacs.org The presence of diastereomers often results in the splitting of NMR signals or the appearance of complex, overlapping multiplets, as the chemically similar nuclei are in slightly different magnetic environments. rsc.org

For example, studies on dendrimeric silatranes have shown that ²⁹Si NMR is sensitive enough to distinguish between different stereoisomers, with distinct signals appearing for different configurations of the chiral bridges in the cage. rsc.org Similarly, the cis and trans diastereomers of silatranyl-substituted cyclohexasilanes have been successfully separated and characterized, with each isomer giving a unique set of NMR signals. acs.org This demonstrates the capability of NMR to resolve complex stereochemical features in substituted silatranes.

1H, 13C, and 29Si NMR Chemical Shift Correlations

Infrared (IR) Spectroscopy for Vibrational Mode Analysisbenchchem.comsci-hub.se

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within 1-(p-Chlorophenyl)silatrane. vulcanchem.com The resulting spectrum provides a molecular fingerprint, confirming the presence of key structural motifs. The analysis of related silatrane derivatives reveals several key absorption bands. sci-hub.senih.gov A notable feature in the IR spectra of silatranes is a band associated with the N→Si dative bond, which appears in the region of 585 cm⁻¹. sci-hub.se Other significant vibrations include those for the Si-O, O-CH₂, CH₂-N, and the aromatic C=C bonds. sci-hub.se

Table 2: Characteristic Infrared Absorption Bands for Silatrane Derivatives

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Reference |

| N→Si dative bond | N→Si | ~585 | sci-hub.se |

| Asymmetric Stretch | Si-O | ~1054, 1163, 1120 | sci-hub.senih.gov |

| Symmetric Stretch | Si-O | ~763, 1020 | sci-hub.senih.gov |

| Stretch | O-CH₂ | ~1278 - 1279 | sci-hub.se |

| Stretch | CH₂-N | ~1353 | sci-hub.se |

| Stretch | C=C (aromatic) | ~1455 | sci-hub.se |

Note: The table is based on data from analogous silatrane structures.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Identificationbenchchem.comsci-hub.se

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of 1-(p-Chlorophenyl)silatrane and to analyze its fragmentation patterns, which helps in structural confirmation. vulcanchem.com The molecular weight of 1-(p-Chlorophenyl)silatrane is 285.8 g/mol . vulcanchem.comnih.gov Techniques such as Electrospray Ionization (ESI-MS) are often used to validate the molecular weight and study the fragmentation of silatrane compounds.

While detailed fragmentation data for this specific compound is not widely published, the general behavior of silatranes under mass spectrometric conditions involves the initial detection of the molecular ion. Subsequent fragmentation can provide structural clues. In studies of related compounds, the detection of the silatranyl cation as a stable fragment is a characteristic feature, attesting to the robustness of the cage structure. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of 1-(p-Chlorophenyl)silatrane. These methods elucidate the nature of the intramolecular bonds, particularly the distinctive silicon-nitrogen (Si←N) coordinate bond that defines the silatrane (B128906) cage. The calculations reveal that the strength and length of this dative bond are highly sensitive to the electronic nature of the substituent attached to the silicon atom. researchgate.net

For 1-(p-Chlorophenyl)silatrane, the electron-withdrawing nature of the p-chlorophenyl group influences the electron density at the silicon center. This, in turn, modulates the strength of the Si←N interaction. mdpi.com Quantum chemical calculations, such as the Quantum Theory of Atoms in Molecules (QTAIM), can precisely characterize this bond, differentiating between a weaker non-covalent interaction and a stronger, more covalent bond. mdpi.com The distribution of the molecular electrostatic potential (MESP) is also determined through these calculations, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com Specifically, the oxygen atoms of the silatrane cage are identified as nucleophilic centers, capable of forming hydrogen bonds with solvents. mdpi.com The significant dipole moment and the strong electron-donating effect of the silatrane skeleton are key features confirmed by theoretical research. mdpi.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in the computational study of silatranes due to its balance of accuracy and computational efficiency. researchgate.netacs.org It is widely employed to predict a range of molecular properties for 1-(p-Chlorophenyl)silatrane, from its three-dimensional structure to its spectroscopic signatures.

A primary application of DFT is the geometry optimization of 1-(p-Chlorophenyl)silatrane to determine its most stable three-dimensional conformation. This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The results provide precise information on bond lengths, bond angles, and dihedral angles.

Of particular interest is the calculated length of the transannular Si←N bond, which is a key indicator of the dative bond's strength. Studies on related silatranes show that this distance can vary significantly, and DFT calculations can predict how the p-chlorophenyl substituent influences this parameter compared to other functional groups. mdpi.com Analysis of the energetic landscape can also reveal the presence of different stable or metastable conformations and the energy barriers between them, providing insight into the molecule's flexibility.

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to calculate nuclear magnetic shielding tensors. These tensors are then converted into chemical shifts for nuclei such as ¹H, ¹³C, and ²⁹Si. combinatorialpress.comnih.gov The ²⁹Si chemical shift is particularly sensitive to the coordination environment of the silicon atom and the strength of the Si←N bond, making its accurate prediction a key test for the computational model. mdpi.com

IR Spectroscopy: DFT can compute the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. researchgate.net This allows for the assignment of specific absorption bands in an experimental spectrum to particular vibrational modes of the molecule, such as the stretching of the Si-O, C-Cl, and C-H bonds, and the vibrations of the silatrane cage.

The table below illustrates the types of data that can be generated and compared in such a study.

| Parameter | Nucleus/Bond | Calculated Value (DFT) | Experimental Value |

|---|---|---|---|

| Chemical Shift (δ) | ¹H (Aromatic) | Calculated ppm values | Experimental ppm values |

| Chemical Shift (δ) | ¹³C (Aromatic C-Cl) | Calculated ppm values | Experimental ppm values |

| Chemical Shift (δ) | ²⁹Si | Calculated ppm values | Experimental ppm values |

| Vibrational Frequency (ν) | C-Cl Stretch | Calculated cm⁻¹ value | Experimental cm⁻¹ value |

| Vibrational Frequency (ν) | Si-O Stretch | Calculated cm⁻¹ value | Experimental cm⁻¹ value |

DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding the molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap, for instance, is an indicator of chemical stability and can be calculated using time-dependent DFT (TD-DFT). nih.gov

Furthermore, DFT provides a detailed map of the electron density distribution across the molecule. acs.org This analysis reveals how the electronegative chlorine atom and the phenyl ring affect the electron distribution within the silatrane cage. Visualizing the molecular electrostatic potential (MEP) on the electron density surface helps to identify the sites most susceptible to electrophilic or nucleophilic attack, corroborating findings from other quantum chemical methods. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Molecular Dynamics Simulations of Silatrane Behavior

While quantum chemical methods are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com For 1-(p-Chlorophenyl)silatrane, MD simulations can model its behavior in different environments, such as in solution. These simulations track the motions of every atom over time based on a classical force field, which describes the interatomic forces. acs.org

MD studies can be used to investigate:

Conformational Dynamics: The flexibility of the silatrane cage and the rotation of the p-chlorophenyl group can be observed. Dynamic NMR studies on related silatranes have shown fluxional behavior, and MD simulations can provide an atomistic model of these processes.

Solvation: The interaction of the molecule with solvent molecules (e.g., water, DMSO) can be simulated to understand solvation shells and preferential interaction sites. mdpi.commdpi.com This is relevant for understanding its solubility and behavior in biological media.

Transport Properties: MD can be used to calculate properties like the self-diffusion coefficient, which relates to how the molecule moves through a medium. acs.org

Although specific MD simulation studies on 1-(p-Chlorophenyl)silatrane are not widely published, the methodology is well-established for organosilicon compounds and provides a powerful tool for exploring its dynamic nature. acs.org

In Silico Prediction of Molecular Interactions

In silico methods use computational models to predict the interactions of a molecule with biological systems, such as proteins or membranes. These predictions are valuable for assessing potential biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

For 1-(p-Chlorophenyl)silatrane, in silico tools can predict a variety of properties based on its structure. This includes:

ADME Properties: Predictions of oral bioavailability, water solubility, and blood-brain barrier penetration.

Bioactivity: Screening against databases of biological targets to predict potential interactions with receptors or enzymes. For example, software can predict whether the compound is likely to be a G protein-coupled receptor (GPCR) ligand or an enzyme inhibitor.

Toxicity: Prediction of potential toxicological endpoints like hepatotoxicity or mutagenicity based on structural alerts and comparison to databases of known toxic compounds.

Molecular docking, a key in silico technique, can be used to model the binding of 1-(p-Chlorophenyl)silatrane into the active site of a target protein, such as the GABA receptor, providing a structural hypothesis for its mechanism of action. acs.org

The table below summarizes the kind of data generated from a typical in silico ADME prediction.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Water Solubility (logS) | Low | Affects absorption and distribution |

| Blood-Brain Barrier (BBB) Permeation | High | Potential for CNS activity/toxicity |

| CYP450 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions |

| Human Intestinal Absorption | High/Low | Indicator of oral bioavailability |

| Lipinski's Rule of Five | Pass/Fail | General drug-likeness assessment |

Reactivity and Reaction Mechanisms

Hydrolytic Stability of the Silatrane (B128906) Skeleton

Contrary to many organosilicon compounds, the silatrane framework exhibits notable resistance to hydrolysis, a characteristic attributed to its tricyclic structure and the transannular dative bond between the nitrogen and silicon atoms. researchgate.netnih.gov This intramolecular coordination shields the silicon center from facile nucleophilic attack by water. nih.gov

The rate of hydrolysis of silatranes is significantly influenced by factors such as the pH of the medium and the nature of the substituent on the silicon atom. nih.gov Generally, hydrolysis is slow at a neutral pH but can be accelerated in acidic or basic conditions. acs.orgoclc.org For instance, the hydrolysis of 1-(p-chlorophenyl)silatrane is enhanced in the presence of acids. oclc.org This increased reactivity under acidic conditions is a key feature in the design of certain applications.

Studies on various silatranes have shown that the electronic properties of the substituent at the silicon atom play a crucial role in determining the rate of hydrolytic cleavage. researchgate.net While specific kinetic data for the hydrolysis of 1-(p-chlorophenyl)silatrane under varying pH conditions is not extensively detailed in the provided results, the general principles of silatrane hydrolysis suggest that the electron-withdrawing nature of the p-chlorophenyl group influences the stability of the Si-O bonds within the silatrane cage.

The stability of silatranes in aqueous environments is a critical factor for their practical applications. For example, the ability of silatrane-functionalized complexes to remain intact on metal oxide surfaces in a pH range of 2 to 11 highlights their robust nature. scispace.com

The hydrolysis of silatranes is believed to proceed through a multi-step mechanism. In neutral or near-neutral conditions, the initial step is proposed to be the formation of a four-centered intermediate involving a water molecule. researchgate.net This is followed by a slower step involving the opening of the silatrane skeleton. researchgate.net

Under acidic conditions, the mechanism is thought to involve the protonation of an oxygen atom in the silatrane cage. This protonation makes the silicon-oxygen bond more susceptible to cleavage. For certain substituents, the rate-determining step is the breaking of this protonated Si-O bond. researchgate.net In the case of 1-chlorosilatrane, a related compound, an alternative pathway involving the formation of an ion-pair intermediate has been proposed. researchgate.net It is plausible that the p-chlorophenyl substituent in 1-(p-chlorophenyl)silatrane could also influence the mechanistic pathway of hydrolysis.

Computational studies using Density Functional Theory (DFT) have provided further insights into the reaction mechanisms of silatranes, including their reactions with alcohols, which share similarities with hydrolysis. mdpi.com These studies suggest a one-step process involving a four-center transition state, leading to the opening of the silicon skeleton. mdpi.com

Investigation of Hydrolysis Rates and Influencing Factors (e.g., pH)

Reactivity at the Hypervalent Silicon Center

The silicon atom in 1-(p-chlorophenyl)silatrane is pentacoordinate, or hypervalent, a state that significantly influences its reactivity. vulcanchem.comresearchgate.net This hypervalency makes the silicon center more susceptible to nucleophilic attack compared to tetracoordinate silicon compounds. u-tokyo.ac.jp The general reactivity of hypercoordinate silicon compounds is enhanced due to a loosening of all bonds around the silicon atom and an increased leaving group ability. open.ac.uk

The reactivity of the hypervalent silicon center is also dependent on the nature of the substituents. The ability of silicon to expand its coordination sphere increases with the number of electronegative groups attached to it. open.ac.uk The p-chlorophenyl group, being moderately electron-withdrawing, will influence the electrophilicity of the silicon atom.

Reactivity of the p-Chlorophenyl Substituent

The p-chlorophenyl group attached to the silicon atom also exhibits its own characteristic reactivity. The presence of the silatranyl group, which has a strong electron-donating effect, can enhance the reactivity of the substituent at the silicon atom. researchgate.net This suggests that the p-chlorophenyl group in 1-(p-chlorophenyl)silatrane may be more susceptible to certain reactions than a simple chlorobenzene (B131634) molecule.

Reactions typical for aryl halides, such as nucleophilic aromatic substitution or coupling reactions, could potentially occur at the p-chlorophenyl ring. However, the stability of the silatrane cage under the required reaction conditions would be a critical consideration. For instance, palladium-catalyzed reactions have been successfully performed on 4-bromophenylsilatrane without disrupting the silatrane functional group, indicating that the cage is stable under these conditions. acs.org This suggests that similar transformations might be possible for 1-(p-chlorophenyl)silatrane.

Complexation Behavior and Donor-Acceptor Interactions

The silatrane structure, with its nitrogen and oxygen atoms, possesses the potential to act as a ligand and form complexes with metal ions. researchgate.net The nitrogen atom, in particular, can participate in donor-acceptor interactions. Silatranes are known to form complexes with Lewis acids such as zinc chloride, aluminum bromide, and titanium tetrachloride. researchgate.net

Furthermore, the silatrane moiety can be incorporated into larger ligand frameworks to bind transition metal complexes. scispace.com The resulting complexes can then be anchored to surfaces, a property that is valuable in the development of heterogeneous catalysts. The interaction between the silatrane and the surface is robust and resistant to hydrolysis. scispace.com

The p-chlorophenyl group can also participate in non-covalent interactions, such as π-π stacking and halogen bonding, which can influence the formation of cocrystals and supramolecular assemblies. mdpi.comresearchgate.net

Catalytic Activity of Silatranes in Chemical Transformations

Silatranes and their derivatives have been investigated for their catalytic potential in various organic reactions. researchgate.netontosight.ai Their unique electronic and structural properties can be harnessed to promote chemical transformations. For example, the hypervalent silicon center can play a role in activating substrates. researchgate.net

While specific examples of 1-(p-chlorophenyl)silatrane acting as a catalyst are not prevalent in the provided search results, the broader class of silatranes has shown promise. They have been explored as catalysts in organic synthesis and have been used in the development of new materials with enhanced catalytic activity. ontosight.ai The ability of silatranes to be incorporated into more complex structures and attached to solid supports opens up possibilities for their use as heterogeneous catalysts. scispace.com

Recent research has also demonstrated that amidine derivatives can efficiently catalyze the synthesis of silatranes from trialkoxysilanes, highlighting the role of catalysis in the formation of the silatrane cage itself. nih.govresearchgate.netacs.org This catalytic approach offers a more sustainable and efficient route to these compounds. researchgate.net

Pre Clinical Investigations of Biological Activity and Mechanistic Insights Non Human and Non Clinical Focus

Exploration of Molecular and Cellular Interactions

The distinct molecular structure of 1-(p-chlorophenyl)silatrane is central to its biological activity. It possesses a characteristic cage-like structure with a silicon atom at the core of a bicyclic system, featuring three bridging oxygen atoms. vulcanchem.com The attachment of a p-chlorophenyl group to the silicon atom is thought to amplify its neurotoxic properties in comparison to other silatranes with different substituents. vulcanchem.com

Silatranes, as a class of compounds, are recognized for their unique organosilicon functional applications and are studied for their biological activities. nih.gov The silatrane (B128906) skeleton's architecture contributes to a high dipole moment and a strong electron-donating effect. nih.gov These properties are believed to facilitate the interaction of silatranes with cellular components. The physiological action of silatranes is significantly influenced by the substituent at the silicon atom. researchgate.net It is suggested that the easy adsorption of silatranes on cell membranes, through hydrogen bonds and dipole-dipole interactions with the polar groups of proteins and lipids, is a key factor in their biological effects. researchgate.netresearchgate.net This interaction is thought to enable the active transport of their molecules into cells. researchgate.net

Mechanistic Studies of Biological Action

The primary mechanism of the neurotoxic action of 1-(p-chlorophenyl)silatrane is its function as a potent antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system. vulcanchem.comwikipedia.org GABA is a principal inhibitory neurotransmitter, and by blocking its receptor, 1-(p-chlorophenyl)silatrane disrupts normal neurological processes, leading to a state of neuronal hyperexcitation. vulcanchem.com This interference with the GABA-gated chloride channel is the underlying cause of the severe convulsions observed in exposed organisms. vulcanchem.comwikipedia.org

Studies on phenylsilatrane (B1211778) analogs have further elucidated the interaction with the GABA receptor-ionophore complex. nih.gov Specifically, 4-ethynyl- and 4-(prop-1-ynyl)phenylsilatranes have been identified as moderately potent inhibitors of the [35S]t-butylbicyclophosphorothionate (TBPS) binding site, which is associated with the GABA-gated chloride channel in mouse brain membranes. nih.gov Scatchard analysis has shown a non-competitive interaction of 4-ethynylphenylsilatrane with this binding site. nih.gov Interestingly, while phenylsilatrane analogs with 4-substituents like H, CH3, Cl, and Br are highly toxic to mice, they show little to no activity in insect and receptor assays. nih.gov Radioligand binding studies using 4-[3H]phenylsilatrane did not identify a specific binding site in the mouse brain. nih.gov

The current body of research on 1-(p-chlorophenyl)silatrane does not provide specific details regarding its direct modulation of enzyme activities beyond its interaction with neurotransmitter receptors. While the broader class of silatranes is known for various biological activities, which may involve enzyme interactions, specific studies detailing the enzymatic modulation by 1-(p-chlorophenyl)silatrane are not extensively documented in the provided search results. acs.orgsci-hub.senih.gov

The cage-like structure and physicochemical properties of silatranes are thought to facilitate their transport across cell membranes. researchgate.netresearchgate.net The high dipole moment of the silatrane architecture is a key feature. researchgate.net It is proposed that silatranes can be easily adsorbed onto the surface of cell membranes through hydrogen bonding and dipole-dipole interactions with proteins and lipids, which may lead to their active transport into cells. researchgate.netresearchgate.net However, specific studies detailing the cellular permeability and subcellular localization of 1-(p-chlorophenyl)silatrane are not available in the provided search results.

Modulation of Enzyme Activities

In Vitro and In Vivo Biological Screening in Non-human Models

While 1-(p-chlorophenyl)silatrane itself is primarily recognized for its potent neurotoxicity and rodenticidal properties, the broader class of silatrane derivatives has been investigated for antimicrobial activities. vulcanchem.comoclc.orgnih.govnih.gov For instance, certain isoxazole (B147169) derivatives of silatrane have demonstrated activity against Gram-positive microorganisms. researchgate.netsci-hub.se

Studies on other functionalized silatranes have shown a range of antimicrobial effects. For example, some isoxazole-silatrane hybrids are active against Enterococcus durans and Bacillus subtilis. researchgate.netresearchgate.net Silatrane-1H-pyrrole-2-carboxamide hybrids have also been synthesized and screened for their antimicrobial activity, with some showing potency against Gram-positive bacteria like E. durans, B. subtilis, and E. coli. researchgate.net Additionally, substituted benzoyl aminopropyl silatranes have been found to be effective against Fusarium and Rhizataonia. researchgate.net

The following table summarizes the antimicrobial activity of some silatrane derivatives, noting that these are not 1-(p-chlorophenyl)silatrane but belong to the same chemical class.

| Compound/Derivative | Test Organism | Activity/Result |

| Isoxazole-silatrane hybrids | Enterococcus durans, Bacillus subtilis | Active against these Gram-positive microorganisms. researchgate.netresearchgate.net |

| Silatrane-1H-pyrrole-2-carboxamide hybrids | Enterococcus durans, Bacillus subtilis, E. coli | Potent against these Gram-positive bacteria. researchgate.net |

| Substituted benzoyl aminopropyl silatranes | Fusarium, Rhizataonia | Efficient against these fungi. researchgate.net |

Antitumor Activity Research in Cancer Cell Lines

The silatrane class of organosilicon compounds has been a subject of investigation for potential biological activities, including antitumor effects. researchgate.netnih.gov The physiological activity of silatranes is influenced by the substituent attached to the silicon atom, which has led to the synthesis and study of various derivatives. researchgate.net General studies have indicated that certain silatranes possess antitumor properties. researchgate.net For instance, research on novel silatrane derivatives demonstrated an ability to slow the growth of syngeneic renal cell carcinoma (RENCA) in BALB/c mice. nih.gov In these studies, animals treated with silatranes either remained free of palpable tumors or experienced significantly slower tumor development compared to control groups. nih.gov

While direct preclinical studies on the antitumor activity of 1-(p-Chlorophenyl)silatrane against specific cancer cell lines are not extensively detailed in the available research, investigations into structurally related silatrane compounds provide insight into the potential of this chemical family. In silico, or computational, screenings of silatrane-1H-pyrrole-2-carboxamide hybrids have predicted that these molecules may possess antitumor activity. researchgate.netresearchgate.net

To illustrate the type of research conducted on this class of compounds, one study examined the in vitro effect of several silatrane derivatives on the invasion of human amnion basement membrane by A549 human lung carcinoma cells. The findings from this study on related silatranes are summarized below.

Table 1: Inhibitory Effect of Various Silatrane Derivatives on A549 Human Lung Carcinoma Cell Invasion in vitro

This table summarizes the concentration of different silatrane compounds required to achieve 80% inhibition of invasiveness compared to untreated cells, without affecting cell viability, growth, or attachment.

| Silatrane Derivative | Concentration for 80% Invasion Inhibition |

| 1-vinyl silatrane | 40 µg/mL |

| 1-(p-aminophenyl) silatrane | 50 µg/mL |

| Parent silatrane | 66 µg/mL |

| 1-(3-phenylthiocarbamidopropyl) silatrane | 80 µg/mL |

| 1-bromosilatrane | 171 µg/mL |

Anti-inflammatory Response Investigations

Silatranes as a chemical family have been noted for their broad spectrum of biological activities, which includes potential anti-inflammatory properties. researchgate.netresearchgate.net The unique structural and electronic properties of the silatrane cage are considered to contribute to their physiological actions. researchgate.net However, specific preclinical investigations focusing on the anti-inflammatory responses of 1-(p-Chlorophenyl)silatrane are not prominently featured in the scientific literature available. While general reviews acknowledge the anti-inflammatory potential of the silatrane group of compounds, detailed mechanistic studies or quantitative data for the 1-(p-Chlorophenyl) derivative in this context are limited. researchgate.netresearchgate.net

Plant Growth Regulation and Biostimulant Effects

Research into the agricultural applications of silatranes has explored their role as plant growth regulators and biostimulants. researchgate.netnih.gov While studies may not focus specifically on 1-(p-Chlorophenyl)silatrane, investigations into closely related analogues, such as alkyl silatranes, provide significant insights.

A study on the effects of various substituted alkyl silatranes on the early seedling growth of wheat (Triticum aestivum) and maize (Zea mays) revealed that these compounds can effectively promote root and shoot elongation. nih.gov The research highlighted that the biological effect was not dose-dependent but instead showed an optimal concentration for stimulation. nih.gov For instance, γ-chloropropyl silatrane was identified as the most efficient for promoting growth in wheat at an optimal concentration of 200 µmol L⁻¹. nih.gov

Table 2: Effect of Selected Alkyl Silatranes on Wheat and Maize Seedling Growth

This table shows the optimal concentrations and the most effective silatrane derivatives for promoting early seedling growth in wheat and maize, based on a comparative study.

| Plant | Most Effective Silatrane Derivative | Optimal Concentration | Primary Observed Effect |

| Wheat (Triticum aestivum) | γ-chloropropyl silatrane | 200 µmol L⁻¹ | Enhanced root and shoot growth. nih.gov |

| Maize (Zea mays) | γ-aminopropyl silatranes | 100 µmol L⁻¹ | Enhanced root and shoot growth. nih.gov |

These findings underscore the potential for silatrane derivatives to act as biostimulants for important agricultural crops. nih.gov

Molecular Hybridization Strategies for Bioactivity Modulation

Molecular hybridization is a medicinal chemistry strategy that involves combining two or more distinct molecular entities (pharmacophores) into a single new compound. researchgate.netscitechnol.com This approach aims to create hybrid molecules with modified, potentially enhanced, biological activities or the ability to interact with multiple biological targets. researchgate.net The silatrane scaffold has been utilized as a core structure in such hybridization strategies to explore new bioactive compounds. researchgate.net

The rationale is that the substituent attached to the silicon atom in the silatrane cage significantly defines its physiological activity. researchgate.net By functionalizing this position with other biologically active molecules, researchers can modulate the properties of the resulting hybrid.

Examples of this strategy include:

Isoxazole-Silatrane Hybrids: A new family of mono- and bis-isoxazole-bridged silatranes has been synthesized by reacting 3-aminopropylsilatrane with 3-substituted 5-chloromethylisoxazoles. researchgate.netsci-hub.se This work aimed to combine the unique properties of the silatrane moiety with the known biological activities of isoxazoles. sci-hub.se

Pyrrole-Carboxamide-Silatrane Hybrids: Silatrane-1H-pyrrole-2-carboxamide hybrids have been synthesized by linking 1-(3-aminopropyl)silatrane with 2-(trichloroacetyl)pyrroles. researchgate.net In silico screening of these hybrids suggested potential for antitumor activity, demonstrating how hybridization can be used to generate novel compounds for further preclinical evaluation. researchgate.netresearchgate.net

These molecular hybridization approaches represent a key strategy in the preclinical investigation of silatranes, allowing for the systematic modification of the core structure to fine-tune its biological and pharmacokinetic properties. researchgate.netsci-hub.se

Advanced Applications in Materials Science and Chemical Research

Utilization in Sol-Gel Processes and Advanced Material Synthesis

The extended potential of the silatrane (B128906) family of compounds is particularly evident in their application within sol-gel processes and the synthesis of sophisticated materials. rsc.orgmdpi.com Their unique reactivity and stability distinguish them from more conventional silicon compounds like trialkoxysilanes.

Silatranes are explored as precursors in the synthesis of mesoporous materials, such as certain types of zeotypes and silicas. rsc.orgmdpi.com The sol-gel process involves the controlled hydrolysis and condensation of molecular precursors to form a continuous network in a solvent. The inherent stability of the silatrane cage allows for more controlled hydrolysis compared to conventional alkoxysilanes. nih.gov This controlled reaction is critical in forming well-defined porous architectures, which are essential for applications in catalysis, separation, and drug delivery. tuhh.de The functional group attached to the silicon atom—in this case, a p-chlorophenyl group—can be used to tailor the chemical properties of the final material's surface.

One of the most significant applications of silatranes is in the formation of highly stable and well-ordered siloxane monolayers on various substrates. researchgate.net The ability to mildly control hydrolysis allows silatranes to form extremely smooth and stable monolayers on almost any surface.

Recent reports have demonstrated that silatrane derivatives provide significant advantages over conventional silane (B1218182) coupling agents (SCAs). nih.govresearchgate.net These benefits arise from the silatranyl group's suppressed tendency to self-condense, which contrasts with the behavior of common trialkoxysilyl moieties. nih.gov This leads to films with higher functional group density, superior surface coverage and molecular uniformity, and enhanced stability across a wider pH range. nih.govresearchgate.net The formation of these stable monolayers is crucial for creating advanced coatings, modifying the surface energy of materials, and fabricating functionalized surfaces for sensors and biomedical devices.

| Property | Silatrane Derivatives | Conventional Silane Coupling Agents (SCAs) |

|---|---|---|

| Surface Coverage | High, uniform molecular coverage | Often incomplete, can result in lateral cross-linking |

| Film Reproducibility | High | Variable, sensitive to conditions |

| Stability (pH) | Stable over a wider pH range | Prone to hydrolysis, especially under alkaline conditions |

| Tendency for Self-Condensation | Suppressed, leading to more ordered layers | High, can lead to uncontrolled polymerization |

| Functional Group Density | Higher | Lower |

Precursors for Mesoporous Zeotypes and Silicas

Role as Adhesion Promoters and Surface Modifiers

The same properties that make silatranes excellent for forming stable monolayers also make them highly effective as adhesion promoters and surface modifiers. researchgate.netrsc.org By forming a robust, covalently bonded interface between an inorganic substrate (like glass, metal, or silica) and an organic polymer matrix, they can significantly improve the durability and performance of composite materials. mdpi.com Silatrane derivatives exhibit superior surface modifying properties compared to the corresponding organotriethoxysilanes. researchgate.net This makes them valuable in the formulation of advanced adhesives, coatings, and composite materials where strong interfacial adhesion is paramount.

Application in Polymer Chemistry (e.g., Polymer Formation, Rubber Compositions)

Silatranes are recognized for their utility as precursors for advanced polymer materials and as functional additives in polymer compositions. nih.govrsc.org Their high thermal stability and chemical resistance, which are greater than their alkoxysilyl counterparts, are particularly attractive for creating alkoxysilyl-functionalized polymers. acs.org Research and patents describe the use of functionalized silatranes in rubber compositions, highlighting their role in developing materials for applications such as pneumatic tires. nih.govacs.org The incorporation of the silatrane moiety can enhance the properties of the final polymer, contributing to improved mechanical strength, thermal stability, and adhesion.

Development as Silicon-Based Catalysts

The unique electronic and structural properties of the silatrane framework, including the hypervalent silicon center, have led to their investigation as silicon-based catalysts. nih.govacs.org The strong electron-donating effect of the silatrane skeleton and the coordination between silicon and nitrogen can influence reaction pathways. acs.org While this is an emerging area of research, studies have explored their potential to catalyze various organic transformations. nih.govresearchgate.net For instance, atranes have been investigated as catalysts for the formation of polyurethanes. researchgate.net

Future Research Directions and Unexplored Avenues

Design and Synthesis of Next-Generation Silatrane (B128906) Derivatives

The core structure of 1-(p-Chlorophenyl)silatrane offers a versatile scaffold for the design and synthesis of new derivatives with tailored properties. Future research will likely focus on several key areas:

Molecular Hybridization: A promising strategy involves combining the silatrane moiety with other pharmacophores to create hybrid molecules. nih.gov This approach, known as molecular hybridization (MH), can lead to compounds with synergistic or entirely new biological activities. nih.govnih.gov For instance, coupling the silatrane cage with motifs like isoxazoles or nitro-functionalized aromatic rings has shown potential for developing agents with enhanced antimicrobial or antitumor properties. semanticscholar.orgresearchgate.net

Functional Group Modification: The introduction of various functional groups onto the silatrane framework can significantly alter its physical, chemical, and biological characteristics. nih.govmdpi.com Research into the chemical transformation of attached amino groups to form imino (Schiff base) silatranes, or the incorporation of organometallic moieties like ferrocene, opens up possibilities for creating advanced materials and pharmaceuticals. semanticscholar.org

Green Synthesis Protocols: A shift towards more environmentally friendly and efficient synthesis methods is crucial. Recent developments have demonstrated solvent-free organocatalytic protocols for the synthesis of silatranes under mild conditions. acs.orgnih.govresearchgate.net These methods not only improve yields but also align with the principles of green chemistry by reducing waste and energy consumption. acs.orgnih.gov Future work will likely focus on expanding the library of silatrane derivatives accessible through these sustainable routes. acs.org

Integration of Advanced Spectroscopic Techniques for Real-time Monitoring

The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions and understanding reaction kinetics. The integration of advanced spectroscopic techniques into the study of silatrane synthesis and reactivity is a key area for future development.

In-line Monitoring: Techniques like Raman and near-infrared (NIR) spectroscopy can be used for in-line, real-time monitoring of continuous manufacturing processes. azooptics.com This provides immediate feedback on reaction progress, allowing for dynamic adjustments to maintain quality and efficiency. azooptics.com However, challenges remain, especially for heterogeneous reaction mixtures where obtaining repeatable results can be difficult. acs.orgresearchgate.net

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as multidimensional NMR, offer powerful tools for detailed structural elucidation of complex silatrane derivatives and for studying their dynamic behavior in solution. numberanalytics.com

Surface-Enhanced Raman Spectroscopy (SERS): SERS provides enhanced sensitivity for studying molecules on surfaces, which could be particularly valuable for investigating the surface modification properties of silatranes and their interactions with various materials. numberanalytics.com

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing more efficient synthetic pathways. For silatranes, several areas warrant further investigation:

Transesterification and Cage Formation: While progress has been made in understanding the organocatalytic synthesis of silatranes, a more detailed mechanistic understanding of the transesterification process and the formation of the silatranyl cage is needed. nih.govresearchgate.net NMR studies of reactions involving catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have provided initial insights, but further computational and experimental work is required. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations have proven to be a valuable tool for studying the mechanisms of reactions involving silatranes. researchgate.net Continued application and refinement of these computational methods will be crucial for predicting reaction pathways and understanding the electronic structure of these complex molecules.

Predictive Modeling and Data Science in Silatrane Chemistry

The application of data science and predictive modeling is set to revolutionize chemical research. In the context of silatrane chemistry, these approaches can accelerate the discovery and development of new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to predict the biological activity of new silatrane derivatives based on their chemical structure. researchgate.net This allows for the virtual screening of large libraries of compounds, prioritizing those with the highest potential for desired activities.

Machine Learning and AI: Machine learning algorithms can be trained on existing experimental data to predict various properties of silatranes, such as their solubility, reactivity, and toxicity. nexocode.comcoe.edu This can help in designing novel compounds with improved characteristics and in optimizing manufacturing processes. nexocode.com

Data-Driven Medicinal Chemistry (DDMC): The integration of internal and public domain data through DDMC can provide a more holistic understanding of structure-activity relationships and guide the design of new therapeutic agents. nih.gov This data-driven approach can help to identify promising new applications for silatrane derivatives.

Exploration of Novel Interdisciplinary Applications

The unique properties of 1-(p-Chlorophenyl)silatrane and its derivatives make them attractive candidates for a wide range of applications beyond their traditional uses.

Materials Science: Silatranes have shown promise as adhesion promoters and in the formation of polymers and rubber compositions. rsc.org Their ability to form stable siloxane monolayers on various surfaces makes them suitable for creating functional biointerfaces and advanced materials. nih.govnih.gov Future research could explore their use in developing novel coatings, sensors, and nanomaterials. nih.gov

Biomedical Applications: The biological activity of silatranes, including their potential as antitumor and antimicrobial agents, continues to be an active area of research. researchgate.netrsc.orgnih.gov The design of silatrane-based drugs with targeted delivery mechanisms and improved efficacy is a key future direction. nih.gov The development of mixed zwitterionic silatranes for biosensor interfaces with antifouling properties is another promising avenue. acs.org

Agriculture: Certain silatrane derivatives have demonstrated growth-stimulating effects on agricultural crops. mdpi.comnih.gov Further investigation into their mode of action and the development of new, more potent agrochemicals could have significant economic and environmental benefits.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(p-Chlorophenyl)silatrane, and what methodological challenges arise during its preparation?

- Answer: The synthesis typically involves reacting p-chlorophenyltrichlorosilane with triethanolamine under controlled conditions. Key challenges include managing hydrolysis sensitivity of intermediates and achieving high yields due to steric hindrance from the p-chlorophenyl group. Solvent selection (e.g., toluene or dichloromethane) and temperature gradients (60–80°C) are critical to stabilize reactive intermediates . Characterization via FT-IR and elemental analysis is essential to confirm silatrane ring formation and chlorine incorporation .

Q. How can researchers structurally characterize 1-(p-Chlorophenyl)silatrane to confirm its bicyclic structure and axial substituent effects?

- Answer: X-ray crystallography is the gold standard for verifying the silatrane bicyclic framework (Si–N bond lengths: ~2.2–2.4 Å) and the axial p-chlorophenyl group’s orientation. Complementary techniques include:

- NMR spectroscopy: Si NMR (δ ≈ -60 to -80 ppm) confirms pentacoordinate silicon.

- DFT calculations: To model hypervalent bonding and electron density distribution .

- Thermogravimetric analysis (TGA): Assess thermal stability linked to Si–N bond strength .

Q. What standardized assays are used to evaluate the biological activity of 1-(p-Chlorophenyl)silatrane, and how are experimental controls designed?

- Answer: Common assays include:

- Antimicrobial testing: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with vancomycin as a positive control .

- Cytotoxicity studies: MTT assay on cancer cell lines (e.g., HeLa), using cisplatin as a reference .

- Seed germination tests: Dose-dependent exposure in Arabidopsis to assess phytostimulant effects, with untreated seeds as controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the p-chlorophenyl group in 1-(p-Chlorophenyl)silatrane’s pharmacological properties?

- Answer: Systematic SAR requires:

- Structural analogs: Synthesize derivatives with substituents varying in electronegativity (e.g., p-fluorophenyl, p-methylphenyl) to compare bioactivity.

- Computational docking: Map interactions between the chlorophenyl moiety and biological targets (e.g., bacterial enzymes or tumor receptors) using AutoDock Vina .

- Electron-withdrawing effects: Evaluate how the chlorine atom influences silatrane’s electron density via Hammett constants and correlate with activity trends .

Q. What methodological frameworks are recommended to resolve contradictions in reported toxicity data for 1-(p-Chlorophenyl)silatrane?

- Answer: Apply systematic review protocols:

- PICO framework: Define Population (test organisms), Intervention (dose/concentration), Comparison (controls), and Outcomes (LC50, EC50) to standardize data extraction .

- Meta-analysis: Use RevMan or R to pool toxicity data across studies, accounting for variables like exposure duration and solvent carriers .

- Bias assessment: Evaluate study quality via GRADE criteria to identify confounding factors (e.g., impurity levels in test compounds) .

Q. How can computational models optimize the design of 1-(p-Chlorophenyl)silatrane derivatives for targeted drug delivery?

- Answer: Integrate multi-scale modeling:

- Molecular dynamics (MD): Simulate silatrane-liposome interactions to predict encapsulation efficiency.

- ADMET prediction: Use SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) .

- QSPR models: Corrogate substituent descriptors (e.g., molar refractivity) with biodistribution patterns .

Methodological Guidelines

- Experimental Reproducibility: Document solvent purity, reaction atmospheres (N/Ar), and spectroscopic parameters to ensure replicability .

- Data Validation: Cross-validate biological assays with orthogonal methods (e.g., flow cytometry alongside MTT for cytotoxicity) .

- Ethical Compliance: Adhere to OECD guidelines for in vivo studies and obtain institutional review board (IRB) approvals for cell-based research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.